N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide
CAS No.: 1040053-61-9
Cat. No.: VC3035947
Molecular Formula: C14H14ClN3O
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide - 1040053-61-9](/images/structure/VC3035947.png)
Specification
CAS No. | 1040053-61-9 |
---|---|
Molecular Formula | C14H14ClN3O |
Molecular Weight | 275.73 g/mol |
IUPAC Name | N-(4-chlorophenyl)-2-(pyridin-3-ylmethylamino)acetamide |
Standard InChI | InChI=1S/C14H14ClN3O/c15-12-3-5-13(6-4-12)18-14(19)10-17-9-11-2-1-7-16-8-11/h1-8,17H,9-10H2,(H,18,19) |
Standard InChI Key | YHPJWFOFTRZCMI-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CNCC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES | C1=CC(=CN=C1)CNCC(=O)NC2=CC=C(C=C2)Cl |
Introduction
N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide is a complex organic compound with a molecular formula of C14H15ClN2O, although some sources may slightly vary in the hydrogen count, suggesting a formula of C14H14ClN3O . This compound is characterized by its unique structural features, including a chlorophenyl group, a pyridinylmethyl group, and an acetamide backbone. It belongs to the category of acetamides and is notable for its potential biological activity, particularly in medicinal chemistry.
Synthesis of N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide
The synthesis of this compound typically involves several steps, utilizing various solvents such as N,N-dimethylformamide or toluene, along with bases like pyridine or triethylamine to enhance reaction efficiency. The reaction conditions often involve heating under reflux to ensure complete conversion of reactants to products.
Biological Activity and Potential Applications
This compound exhibits potential biological activity, particularly in interacting with biological macromolecules, which may lead to significant effects on cellular pathways. This makes it a candidate for further pharmacological studies. The dual interaction profile suggests its relevance in medicinal chemistry, potentially impacting various biological processes.
Research Findings and Future Directions
Research on N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide highlights its significance in the intersection of organic chemistry and pharmacology. Further studies are needed to fully explore its biological effects and potential therapeutic applications. The compound's unique structure and potential interactions with biological systems make it an interesting subject for ongoing scientific research .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume